molecular formula C34H57N9O16 B1667906 Beefy meaty peptide CAS No. 73984-05-1

Beefy meaty peptide

Cat. No.: B1667906
CAS No.: 73984-05-1
M. Wt: 847.9 g/mol
InChI Key: JYGRAOYMDDFOSM-FQJIPJFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delicious peptide, also known as beefy meaty peptide, is a small linear octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala. It is known for its savory flavor and is often used as a beef flavor enhancer. This peptide can be isolated from the gravy of beef meat and is a product of endogenous proteolytic activity in aging beef .

Scientific Research Applications

Delicious peptide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of the Beefy Meaty Peptide (BMP), also known as Delicious Peptide, is the human taste receptors, specifically the heterodimer T1R1/T1R3 of the G protein-coupled receptors . These receptors are responsible for the perception of the umami taste, the fifth basic flavor .

Mode of Action

The BMP interacts with these taste receptors, triggering a response that is perceived as a savory or umami flavor . This interaction results in the enhancement of the overall flavor profile of the food in which it is present .

Biochemical Pathways

The BMP is an octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala (KGDEESLA) . It is produced through a biological expression process in microorganisms . The peptide is encoded by BMP expression structures, which are designed and cloned into the AOX1 gene of Pichia pastoris GS115 . The resulting strains of P. pastoris GS115 then secrete the BMP fusion peptides .

Pharmacokinetics

It is known that the peptide is produced in microorganisms and then secreted, suggesting that it may be readily absorbed and distributed in the human body .

Result of Action

The primary result of BMP’s action is the enhancement of the umami flavor in foods. This peptide has been identified as imparting a beefy flavor to foods in which it is present . It is considered a savory seasoning in the food industry .

Action Environment

The production and efficacy of BMP can be influenced by various environmental factors. For instance, the pH level during the production phase can affect the yield of the target peptide . Additionally, the temperature and glucose concentration during fermentation can also impact the yield of BMP .

Future Directions

Due to its high production cost, the peptide’s potential for widespread application in the food industry has yet to be realized, prompting current research efforts to focus on finding a method of mass-production for the peptide . There is ongoing research into the use of microorganisms for the large-scale production of flavor peptides like BMP .

Biochemical Analysis

Biochemical Properties

Beefy Meaty Peptide is a small peptide consisting of eight amino acids . The primary structure of this compound was determined to be: H-Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala-OH (K-G-D-E-E-S-L-A) . This peptide interacts with various enzymes and proteins during its synthesis and expression . For instance, in one study, DNA encoding this compound was synthesized and cloned into the expression vector pPICZ A .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a flavor enhancer . On a molecular level, the umami taste is registered when molecules such as glutamate and aspartate bind to the ligand-binding domains of specialized taste receptors . Once activated, these receptors send electrical pulses that travel to the brain via sensory neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with taste receptors. The intensity of the umami taste increases when the acidic peptide interacts with cations to form a salt . At a threshold value of 1.25 millimolar (mM), the Asp-Glu dipeptide generates the strongest umami taste when exposed to NaOH and subjected to a pH increase .

Temporal Effects in Laboratory Settings

This compound has been shown to remain stable, without breaking down, in high-heat pasteurization and sterilization conditions . This makes it possible for potential use for culinary purposes .

Metabolic Pathways

It is known that the peptide is produced through the digestion of beef by the enzyme papain .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Delicious peptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of delicious peptide with modified amino acid sequences, which can exhibit different taste profiles and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Delicious peptide is unique in its ability to produce a complex flavor profile that includes salty, umami, and slightly sour tastes. Unlike monosodium glutamate, which primarily provides an umami taste, delicious peptide offers a more nuanced and multi-faceted flavor experience .

Properties

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRAOYMDDFOSM-FQJIPJFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027510
Record name Beefy meaty peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

847.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73984-05-1
Record name Beefy meaty peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beefy meaty peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEEFY MEATY PEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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